1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Catalog No.
S1487594
CAS No.
102488-49-3
M.F
C12H4Cl3F21Si
M. Wt
681.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,2H,2H-Perfluorododecyltrichlorosilane

CAS Number

102488-49-3

Product Name

1H,1H,2H,2H-Perfluorododecyltrichlorosilane

IUPAC Name

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane

Molecular Formula

C12H4Cl3F21Si

Molecular Weight

681.6 g/mol

InChI

InChI=1S/C12H4Cl3F21Si/c13-37(14,15)2-1-3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)36/h1-2H2

InChI Key

ZFUVZJADECZZMS-UHFFFAOYSA-N

SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Material Science Applications

1H,1H,2H,2H-Perfluorododecyltrichlorosilane (also known as Perfluorododecyltrichlorosilane or FTCS) is a fluorosilane used in scientific research for its low surface energy properties. Due to the presence of fluorine atoms throughout its structure, FTCS exhibits a strong hydrophobicity (water repelling) and oleophobicity (oil repelling) character []. This makes it a valuable material for various surface modification applications in research settings.

  • Surface modification of microfluidic devices: FTCS can be used to create microfluidic channels with improved flow characteristics by reducing surface wettability. This allows for better control of fluid movement and manipulation within microfluidic devices used for various biological and chemical analyses [].
  • Creating superhydrophobic surfaces: FTCS can be employed to create superhydrophobic surfaces, which exhibit extreme water repellency. These surfaces are of interest in scientific research for microfluidic applications, self-cleaning materials, and anti-fouling coatings [].

Additional Research Applications

Beyond its surface modification properties, 1H,1H,2H,2H-Perfluorododecyltrichlorosilane finds application in other scientific research areas:

  • Organic synthesis: FTCS can be used as a coupling agent in organic synthesis to form covalent bonds between organic molecules and inorganic surfaces [].
  • Biomedical research: FTCS is being explored in biomedical research for applications such as the development of biocompatible materials and surface modification of implants to improve their biocompatibility [].

1H,1H,2H,2H-Perfluorododecyltrichlorosilane is a fluorosilane compound characterized by its unique molecular structure, which includes a perfluorinated carbon chain and three chlorine atoms attached to a silicon atom. Its chemical formula is C10H4Cl3F17Si, and it has a molecular weight of approximately 581.56 g/mol. This compound is primarily used in biochemical research and microelectromechanical systems due to its properties that reduce surface energy and prevent adhesion on surfaces .

The compound appears as a colorless liquid with a boiling point of 224°C and is sensitive to moisture. It is miscible with various organic solvents such as tetrahydrofuran and toluene, making it versatile for different applications in chemical processes .

The primary mechanism of action of FTCS lies in its ability to modify surfaces. When applied to a surface, FTCS reacts and forms a self-assembled monolayer with the perfluorinated chain oriented outwards. This creates a low surface energy layer, making the surface water-repellent and reducing friction [].

FTCS is a corrosive compound and can cause severe skin burns and eye damage upon contact []. It is also incompatible with strong acids, bases, and oxidizing agents []. Due to the presence of chlorine atoms, FTCS decomposes upon combustion, releasing hazardous fumes containing hydrogen chloride and silicon dioxide [].

Typical of silanes. Notably, it can react with alcohols to form siloxanes. For instance, when reacted with methanol, it yields (1H,1H,2H,2H-heptadecafluorodecyl)trimethoxysilane. This reaction showcases the reactivity of the chlorosilane group in substitution reactions .

Additionally, the presence of the perfluorinated chain imparts unique characteristics to the compound that may affect its reactivity compared to non-fluorinated silanes. The fluorine atoms enhance hydrophobicity and chemical stability, making these reactions particularly useful in surface modification applications.

The synthesis of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane typically involves the reaction of perfluorinated alcohols with chlorosilanes under controlled conditions. The general approach includes:

  • Starting Materials: Perfluorinated alcohols (such as heptadecafluoro-1-alcohol) and trichlorosilane.
  • Reaction Conditions: The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
  • Procedure: The alcohol is added to the chlorosilane dropwise while stirring at ambient or slightly elevated temperatures.
  • Purification: The product is purified through distillation or chromatography to obtain high-purity 1H,1H,2H,2H-Perfluorododecyltrichlorosilane .

1H,1H,2H,2H-Perfluorododecyltrichlorosilane has several notable applications:

  • Surface Modification: It is widely used for coating microelectromechanical systems (MEMS) components to reduce friction and prevent sticking.
  • Nanoimprint Lithography: The compound serves as a surface modifier for nanoimprint lithography stamps to enhance their performance by providing low surface energy.
  • Biochemical Research: It acts as a reagent in various biochemical assays due to its ability to modify surfaces for better interaction with biological molecules .

Interaction studies involving 1H,1H,2H,2H-Perfluorododecyltrichlorosilane focus on its effects on cellular adhesion and protein adsorption on modified surfaces. Due to its hydrophobic nature imparted by the fluorinated chain, studies indicate that surfaces treated with this compound exhibit reduced protein adsorption compared to untreated surfaces. This property makes it valuable in applications requiring biocompatibility and reduced fouling in biomedical devices .

Several compounds share structural similarities with 1H,1H,2H,2H-Perfluorododecyltrichlorosilane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1H,1H-Nonafluorobutane-1-sulfonic acidC4F9SO3HSulfonic acid group provides strong hydrophilicity compared to fluorinated silanes
Trichloro(heptadecafluorodecyl)silaneC17F17Cl3SiLonger perfluorinated chain enhances hydrophobicity significantly
PerfluorooctyltriethoxysilaneC8F17O3SiEthoxy groups provide different reactivity and solubility characteristics

While these compounds share certain traits such as fluorination and silane functionality, 1H,1H,2H,2H-Perfluorododecyltrichlorosilane stands out due to its specific application in MEMS technology and low surface energy properties that are particularly advantageous for reducing friction and adhesion in micro-scale applications .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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